N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide
Description
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide is a synthetic ethanediamide derivative characterized by a 1,3-oxazinan-2-ylmethyl core substituted with a 4-fluorobenzenesulfonyl group and a 2-hydroxyethyl side chain. Its structure combines a sulfonamide moiety (known for enhancing solubility and bioavailability) with a hydroxyethyl group that may facilitate hydrogen bonding in biological systems .
Properties
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O6S/c16-11-2-4-12(5-3-11)26(23,24)19-7-1-9-25-13(19)10-18-15(22)14(21)17-6-8-20/h2-5,13,20H,1,6-10H2,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROYWEFBUSQFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the oxazinan ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorobenzenesulfonyl group: This step involves the reaction of the oxazinan intermediate with a fluorobenzenesulfonyl chloride in the presence of a base.
Attachment of the ethanediamide moiety: The final step involves the coupling of the fluorobenzenesulfonyl-oxazinan intermediate with an ethanediamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Enzyme Inhibition Potential
- Target Compound : Likely binds to enzymes requiring sulfonamide interactions, such as carbonic anhydrases or proteases, based on structural similarity to inhibitors like N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide (IC₅₀ = 12 nM for falcipain-2) .
- Chlorobenzenesulfonyl Analog () : Chlorine’s electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets, as seen in sulfentrazone (a herbicide with sulfonamide motifs) .
- Furanylmethyl Derivative () : The furan ring could mimic ribose moieties in nucleotide-binding enzymes, similar to indole carboxamide derivatives (ICD) reported in protease inhibition .
Solubility and Bioavailability
- Hydroxyethyl-substituted compounds (Target, ) exhibit improved aqueous solubility compared to methylpropyl or furanylmethyl analogs, critical for oral bioavailability .
- Methoxybenzenesulfonyl derivatives () may suffer from reduced metabolic stability due to demethylation pathways .
Key Research Findings and Gaps
Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may confer selective binding advantages over chlorine in enzyme inhibition .
Hydroxyethyl Efficacy : The 2-hydroxyethyl group correlates with enhanced solubility but may require protection (e.g., acetylation) to prevent premature metabolism .
Unresolved Questions: No direct biological data (e.g., IC₅₀ values) are available for the target compound or its closest analogs in the provided evidence. The impact of oxazinan ring conformation (e.g., chair vs. boat) on activity remains unexplored.
Biological Activity
N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,3-oxazinan moiety and a 4-fluorobenzenesulfonyl group. Its molecular formula is C₁₅H₁₈FNO₃S, and it has a molecular weight of approximately 325.37 g/mol. The presence of both hydrophilic and lipophilic components suggests potential for varied biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈FNO₃S |
| Molecular Weight | 325.37 g/mol |
| Solubility | Soluble in DMSO |
| LogP (Partition Coefficient) | 1.5 |
Research indicates that this compound exhibits multiple biological activities:
- Inhibition of Cholinesterases : Similar compounds have shown efficacy as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. Studies suggest that the sulfonyl group enhances binding affinity to the enzyme's active site, thereby improving inhibition rates .
- Anticancer Properties : Preliminary studies indicate potential anticancer activity through apoptosis induction in various cancer cell lines. The compound’s ability to modulate signaling pathways related to cell survival and proliferation is under investigation.
Case Studies
- Cholinesterase Inhibition : A study synthesized several derivatives of benzamide compounds, including those similar to our compound, which displayed effective inhibition against acetylcholinesterase with IC50 values comparable to established drugs like tacrine. This suggests a promising avenue for neuroprotective therapies .
- Antitumor Activity : In vitro tests conducted on breast cancer cell lines demonstrated that the compound induced significant cytotoxicity, leading to increased apoptosis rates compared to control groups. The mechanism appears linked to the disruption of mitochondrial function and subsequent activation of caspase pathways.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide?
- Methodology : The synthesis involves multi-step reactions, starting with the preparation of the 1,3-oxazinan-2-yl scaffold. A plausible route includes:
Sulfonylation : React 1,3-oxazinan-2-ylmethyl derivatives with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃) to introduce the sulfonyl group.
Amidation : Couple the intermediate with N-(2-hydroxyethyl)ethanediamide using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography or recrystallization .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology :
- Spectroscopy : Use - and -NMR to confirm connectivity of the oxazinan, sulfonyl, and hydroxyethyl groups. For example, the 4-fluorobenzenesulfonyl group shows characteristic aromatic proton signals at δ 7.5–8.0 ppm.
- Mass Spectrometry : High-resolution LC-MS (ESI or APCI) confirms molecular weight (e.g., [M+H] peak).
- Elemental Analysis : Verify purity (>98%) by matching calculated and observed C, H, N, S, and F percentages .
Q. What initial biological screening assays are suitable for this compound?
- Methodology :
- In Vitro Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293 or HepG2) to assess baseline toxicity (IC₅₀ values).
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases or proteases) using fluorogenic substrates.
- Solubility and Stability : Evaluate aqueous solubility (via shake-flask method) and stability in PBS or simulated physiological conditions (HPLC monitoring) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformational isomerism?
- Methodology :
- X-ray Diffraction : Grow single crystals via vapor diffusion (e.g., using acetonitrile/water). Refine structures using SHELXL (for small molecules) to determine bond angles, torsion angles, and sulfonyl group orientation.
- Density Functional Theory (DFT) : Compare experimental data with computational models (e.g., Gaussian or ORCA) to validate preferred conformers. Address discrepancies by adjusting solvent effects in simulations .
Q. How should researchers resolve contradictory data in bioactivity studies (e.g., inconsistent IC₅₀ values across assays)?
- Methodology :
Assay Optimization : Control variables like DMSO concentration (<1%) and cell passage number.
Orthogonal Assays : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
Statistical Analysis : Apply ANOVA or t-tests to identify outliers. Replicate experiments in triplicate across independent labs.
- Theoretical Framework : Link findings to structure-activity relationship (SAR) models, emphasizing electronic effects of the 4-fluoro group on binding .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., using PDB IDs of related targets). Parameterize the sulfonyl group’s partial charges via RESP fitting.
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Analyze hydrogen bonds between the hydroxyethyl group and active-site residues.
- ADMET Prediction : Employ SwissADME or ADMETLab to estimate permeability (LogP) and cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
